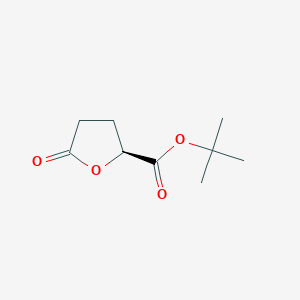

(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate

CAS No.:

Cat. No.: VC17469769

Molecular Formula: C9H14O4

Molecular Weight: 186.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14O4 |

|---|---|

| Molecular Weight | 186.20 g/mol |

| IUPAC Name | tert-butyl (2S)-5-oxooxolane-2-carboxylate |

| Standard InChI | InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h6H,4-5H2,1-3H3/t6-/m0/s1 |

| Standard InChI Key | YLXNLHFGLNCGEK-LURJTMIESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)[C@@H]1CCC(=O)O1 |

| Canonical SMILES | CC(C)(C)OC(=O)C1CCC(=O)O1 |

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Stereochemistry

(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate possesses the molecular formula C₉H₁₄O₄ and a molecular weight of 186.20 g/mol . The compound’s IUPAC name, tert-butyl (2S)-5-oxooxolane-2-carboxylate, explicitly denotes its stereochemistry, with the (S)-configuration at the second carbon of the tetrahydrofuran ring. This chiral center is critical for its role in enantioselective synthesis.

The structure comprises a five-membered tetrahydrofuran ring fused with a tert-butyl ester group at the 2-position and a ketone moiety at the 5-position . The tert-butyl group enhances steric bulk, influencing reactivity and stability, while the ketone enables further functionalization.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄O₄ | |

| Molecular Weight | 186.20 g/mol | |

| IUPAC Name | tert-butyl (2S)-5-oxooxolane-2-carboxylate | |

| CAS Number | 134000-24-1 | |

| Exact Mass | 186.089 Da |

Spectral and Computational Data

The compound’s structural identity is corroborated by spectral data. Nuclear Magnetic Resonance (NMR) analysis reveals distinct proton environments:

-

¹H NMR (CDCl₃): δ 4.8 (multiplet, 1H, chiral center), 2.51–2.3 (multiplets, 6H, ring protons), 1.49 (singlet, 9H, tert-butyl) .

-

¹³C NMR (CDCl₃): Peaks at δ 176.347 (carbonyl carbon), 83.420 (ester oxygen-linked carbon), and 26.274–28.287 (tert-butyl carbons) .

The Standard InChIKey (YLXNLHFGLNCGEK-LURJTMIESA-N) and isomeric SMILES (CC(C)(C)OC(=O)[C@@H]1CCC(=O)O1) provide unambiguous representations of its stereochemistry .

Synthesis and Reaction Pathways

Protection of the Carboxylic Acid

A common synthetic route begins with the protection of (S)-5-oxotetrahydrofuran-2-carboxylic acid as its tert-butyl ester. This step employs di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction proceeds in anhydrous tetrahydrofuran (THF) under argon, yielding the protected ester with a 92% efficiency .

Reduction and Halogenation Challenges

Physicochemical Properties and Stability

Solubility and LogP

The compound exhibits moderate solubility in polar aprotic solvents like THF and ethyl acetate, with a calculated LogP of 1.03 . This lipophilicity suggests compatibility with organic reaction media, though aqueous solubility is limited.

Thermal Stability

While specific melting or boiling points are unreported, the tert-butyl group confers thermal resilience, allowing the compound to withstand reflux conditions in common solvents.

Applications in Organic Synthesis

Chiral Building Block

The (S)-configuration makes this compound invaluable for synthesizing enantiomerically pure pharmaceuticals. For example, it serves as a precursor to 5-(o-nitrobenzyl)selenyl-2-hydroxypentanoic acid (NBSeOH), a selenide with potential antioxidant properties .

Peptide and Prodrug Modifications

The tert-butyl ester acts as a protecting group for carboxylic acids in peptide synthesis, enabling selective deprotection under mild acidic conditions . This utility is critical for constructing complex molecules without side reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume